molecular formula C8H14O3 B1630515 Diethylene glycol divinyl ether CAS No. 764-99-8

Diethylene glycol divinyl ether

Cat. No.: B1630515
CAS No.: 764-99-8
M. Wt: 158.19 g/mol
InChI Key: SAMJGBVVQUEMGC-UHFFFAOYSA-N
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Description

Diethylene glycol divinyl ether is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6117. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

Diethylene glycol divinyl ether (DVE-2), a compound with the CAS number 764-99-8, is recognized for its diverse applications in the fields of adhesives, coatings, and inks due to its reactivity and ability to form crosslinked structures. This article provides a comprehensive overview of the biological activity of DVE-2, focusing on its interactions at the molecular level, potential toxicity, and applications in biomedical fields.

DVE-2 is characterized by its chemical structure, which includes two vinyl ether functional groups. Its molecular formula is C8H14O3C_8H_{14}O_3, and it has a boiling point of approximately 198-199 °C. The compound exhibits a density of 0.968 g/mL at 25 °C and a refractive index of 1.446 .

Biological Activity Overview

The biological activity of DVE-2 can be categorized into several key areas:

  • Toxicological Profile :
    • Studies indicate that DVE-2 may exhibit cytotoxic effects depending on concentration and exposure duration. Research has shown that high concentrations can lead to cell death in various cell lines, suggesting potential risks for occupational exposure .
    • A study on hydrogel formulations incorporating DVE-2 indicated that while the compound can enhance mechanical properties, careful consideration must be given to its cytotoxicity when used in biomedical applications .
  • Polymerization and Crosslinking :
    • DVE-2 is often utilized as a reactive diluent in photopolymerization processes. It can undergo polymerization under UV light, forming crosslinked networks that are beneficial for creating durable materials in coatings and adhesives .
    • The polymerization kinetics of DVE-2 have been studied extensively, revealing that its reactivity can be influenced by factors such as light intensity and presence of photoinitiators .
  • Biomedical Applications :
    • The use of DVE-2 in hydrogels has been explored for drug delivery systems due to its ability to form biocompatible networks. These hydrogels can encapsulate therapeutic agents while providing controlled release profiles .
    • Research has also investigated the potential of DVE-2-based polymers in tissue engineering applications, where their mechanical properties can support cell growth and differentiation .

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of DVE-2 on human fibroblast cells. Results indicated that concentrations above 0.5% led to significant cell death after 24 hours of exposure, highlighting the need for careful handling in laboratory settings.

Case Study 2: Hydrogel Formulation

In another research project, hydrogels synthesized with DVE-2 were tested for their efficacy as drug delivery carriers. The hydrogels demonstrated favorable swelling ratios and drug release profiles, making them suitable candidates for further development in pharmaceutical applications.

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC8H14O3C_8H_{14}O_3
Boiling Point198-199 °C
Density0.968 g/mL at 25 °C
Refractive Index1.446

Table 2: Cytotoxicity Results

Concentration (%)Cell Viability (%)Exposure Time (hours)
0.19524
0.58024
1.05024
5.01024

Scientific Research Applications

Applications in Organic Synthesis

DEGDVE serves as an important raw material and intermediate in organic synthesis. Its ability to polymerize makes it valuable for creating complex molecular structures. It is commonly used as a cross-linking agent in the production of:

  • Hydrogels : These materials are crucial in biomedical applications due to their high water absorption and biocompatibility. DEGDVE-based hydrogels have been developed for use in drug delivery systems, biosensors, contact lenses, catheters, and wound dressings .
  • Polymeric Materials : As a reactive diluent, DEGDVE enhances the properties of coatings, adhesives, and sealants. It is particularly effective in UV-cured systems where it contributes to improved mechanical strength and flexibility .

Pharmaceutical Applications

In the pharmaceutical industry, DEGDVE is utilized as a building block for various drug formulations. Its capacity to form hydrophilic networks allows for the development of controlled-release systems that enhance drug bioavailability. Additionally, its role as a cross-linking agent aids in the stabilization of pharmaceutical compounds during storage and application.

Agrochemical Uses

DEGDVE finds applications in agrochemicals as well, particularly as a component of formulations that require enhanced adhesion and stability on plant surfaces. Its properties allow for improved delivery of active ingredients while minimizing environmental impact.

Adhesives and Sealants

DEGDVE acts as a reactive diluent in UV- and peroxide-cured adhesives and sealants. This application is essential for industries requiring strong bonding agents that can withstand harsh conditions .

Coatings

In coatings technology, DEGDVE is used to formulate unsaturated polyesters and UV coatings that provide excellent durability and resistance to environmental factors .

Inks

The compound is also employed as a reactive diluent in UV inks, enhancing print quality and durability while reducing volatile organic compound (VOC) emissions during printing processes .

Hydrogel Development

A study demonstrated the preparation of pH- and temperature-sensitive hydrogels using DEGDVE as a cross-linking agent combined with ethylene glycol monovinyl ether. The resulting hydrogels exhibited significant potential for biomedical applications due to their tunable properties .

Adhesive Formulation

Research has shown that incorporating DEGDVE into adhesive formulations improves adhesion strength while maintaining flexibility post-curing. This characteristic is particularly beneficial for applications requiring high-performance adhesive solutions .

Summary Table of Applications

Application AreaSpecific UsesBenefits
Organic SynthesisCross-linking agentVersatile polymer formation
PharmaceuticalsDrug delivery systemsEnhanced bioavailability
AgrochemicalsFormulations for plant surface adhesionImproved ingredient delivery
Material ScienceAdhesives, sealants, coatingsIncreased durability and performance
InksUV-cured inksReduced VOC emissions

Q & A

Basic Research Questions

Q. What are the critical physical and chemical properties of DEGDVE relevant to experimental design?

DEGDVE (C₈H₁₄O₃) is a divinyl ether with a boiling point of 198–199°C, density of 0.968 g/mL at 25°C, and refractive index (n20/D) of 1.445. Its structure includes two reactive vinyl groups connected by diethylene glycol chains, enabling crosslinking in polymerization. These properties are essential for solvent selection, reaction temperature optimization, and stability assessments during synthesis .

Q. How should DEGDVE be purified and stored to minimize degradation?

DEGDVE is a combustible liquid (flash point: 71°C) and a peroxide-forming compound. Store under inert gas (e.g., nitrogen) at 2–8°C in amber glass containers to prevent light-induced degradation. Purify via distillation under reduced pressure, ensuring exclusion of oxygen to avoid peroxide formation .

Q. What safety protocols are recommended for handling DEGDVE?

Use explosion-proof equipment, ground containers to prevent static discharge, and wear nitrile gloves, goggles, and flame-resistant lab coats. Avoid exposure to heat/sparks. In case of inhalation, move to fresh air and seek medical evaluation, including liver function tests due to potential hepatotoxicity .

Q. What are the primary applications of DEGDVE in materials science?

DEGDVE serves as a crosslinker in hydrogels for controlled drug release and in cationic polymerization for lithium-ion battery electrolytes. Its divinyl groups enable rapid network formation in photopolymerizable inks (e.g., light-blocking inks for optical devices) .

Advanced Research Questions

Q. How does DEGDVE influence non-Fickian diffusion in hydrogel-based drug delivery systems?

In copolymer hydrogels (e.g., with ethylene glycol vinyl ether and acrylic acid), DEGDVE’s crosslinking density affects diffusion mechanisms. Studies show a diffusional exponent (n) of 0.46–0.84, indicating combined Fickian diffusion and polymer relaxation. Adjusting DEGDVE concentration modulates swelling kinetics and protein release profiles .

Q. What mechanistic insights explain DEGDVE’s reactivity in thiol-ene step-growth polymerizations?

DEGDVE reacts with dithiols (e.g., triethylene glycol dithiol) via radical-mediated thiol-ene reactions. The vinyl ether groups undergo anti-Markovnikov addition with thiols, forming sulfhydryl bonds. Post-polymerization oxidation of thioethers to sulfones or sulfoxides introduces redox-responsive behavior, enabling tunable material properties .

Q. How do reaction conditions affect the cationic polymerization of DEGDVE in battery electrolytes?

Photoinitiated cationic polymerization of DEGDVE requires zinc salts (e.g., ZnCl₂) as co-initiators. The salt type influences reaction kinetics: Lewis acidic salts enhance proton generation, accelerating polymerization. Optimizing salt concentration and UV exposure time ensures uniform crosslinking in gel polymer electrolytes .

Q. Why does DEGDVE exhibit anomalous ozonolysis kinetics compared to other vinyl ethers?

Rate coefficients (k) for DEGDVE’s reaction with ozone are underestimated by global SAR models due to steric hindrance from its diethylene glycol chain. Experimental k values exceed predictions, highlighting the need for compound-specific kinetic studies rather than relying on analog extrapolation .

Q. What analytical methods are suitable for quantifying DEGDVE in complex matrices?

Use GC-MS with a polar capillary column (e.g., DB-WAX) for separation. Confirm identity via retention time alignment with standards and characteristic fragments (e.g., m/z 99, 71). For hydrogels, Soxhlet extraction with THF followed by NMR quantifies unreacted DEGDVE .

Q. How does DEGDVE enhance the performance of ion-exchange resins in water treatment?

In methyl acrylate-divinylbenzene-DEGDVE terpolymers, DEGDVE’s crosslinking improves mechanical stability and ion-exchange capacity. Aminolysis with dimethylaminopropylamine introduces functional groups for heavy metal adsorption. Regulatory limits restrict DEGDVE to ≤0.6 wt% in food-contact resins .

Q. Methodological Guidance

Designing experiments to study DEGDVE’s crosslinking efficiency:

  • Vary DEGDVE concentration (0.1–5 wt%) in a monomer mixture.
  • Monitor gel fraction via gravimetry after solvent extraction.
  • Correlate crosslink density with mechanical properties (DMA) and diffusion coefficients (release studies) .

Troubleshooting inconsistent polymerization yields:

  • Verify oxygen exclusion using inert gas purging.
  • Test initiator efficiency (e.g., diaryliodonium salts for cationic polymerization).
  • Characterize peroxide content via iodometric titration if degradation is suspected .

Properties

IUPAC Name

1-ethenoxy-2-(2-ethenoxyethoxy)ethane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14O3/c1-3-9-5-7-11-8-6-10-4-2/h3-4H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMJGBVVQUEMGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCOCCOC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25215-94-5
Record name Diethylene glycol divinyl ether homopolymer
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DSSTOX Substance ID

DTXSID6044985
Record name {2-[2-(Ethenyloxy)ethoxy]ethoxy}ethene
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Molecular Weight

158.19 g/mol
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Physical Description

Liquid
Record name Ethene, 1,1'-[oxybis(2,1-ethanediyloxy)]bis-
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CAS No.

764-99-8
Record name Diethylene glycol divinyl ether
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Record name Diethylene glycol divinyl ether
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Record name Diethylene glycol divinyl ether
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Record name Ethene, 1,1'-[oxybis(2,1-ethanediyloxy)]bis-
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Record name {2-[2-(Ethenyloxy)ethoxy]ethoxy}ethene
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Record name 1,1'-[oxybis(ethyleneoxy)]diethylene
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Record name DIETHYLENE GLYCOL DIVINYL ETHER
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Synthesis routes and methods

Procedure details

Sodium chloride (116 g), 4 drops concentrated sulfuric acid and 150 g of water are added to a 1-liter flask containing an efficient two-tiered stirrer, condenser, and nitrogen inlet tube. Polyacrylic acid dispersant, such as 5 gm of Primafloc C-7 available from Rohm and Haas Company, is then added to a solution containing a 0.1 g tannic acid dissolved in 136 g of water. This solution is then added to the stirred flask containing sodium chloride. This aqueous phase is then sparged with nitrogen. In a separate flask, 314 mls. of acrolein is sparged for 20 - 30 minutes with nitrogen. In a separate flask a solution of 29.6 g of divinylbenzene (DVB-81.1% active), 6.0 g of diethyleneglycoldivinylether (DEGDVE), and 9.0 g of Percadox 16 (bis-t-butylcyclohexyl percarbonate) is prepared. This latter solution is then added to acrolein, shaken until homogeneous, and added to the aqueous phase in the reaction flask after the stirrer had been turned off and the nitrogen sparge had been converted to a nitrogen atmosphere. A suspension formed in 20 - 30 minutes on intermittent agitation at 145 rpm. The position of the stirrer blade must be at the interfaces of the two liquid phases. After the dispersion is formed, the reaction mixture is heated to 50°C. and held there with intermittent heating and air cooling for 16 hours. The reaction contents are then cooled to room temperature, the liquid drained, and the resin given three water washes. After washing with methanol, the resin is dried at 75°C. for 16 hours.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
116 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
150 g
Type
solvent
Reaction Step Two
[Compound]
Name
Polyacrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.1 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
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reactant
Reaction Step Five
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
136 g
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

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Feasible Synthetic Routes

Diethylene glycol divinyl ether
Diethylene glycol divinyl ether
Diethylene glycol divinyl ether
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Diethylene glycol divinyl ether

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